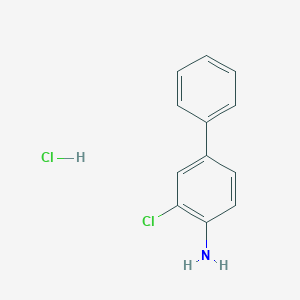

3-Chloro-1,1'-biphenyl-4-amine hydrochloride

Vue d'ensemble

Description

3-Chloro-1,1’-biphenyl-4-amine hydrochloride, also known as BPAH, is a chemical compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and alcohol. The molecular formula is C12H11Cl2N, and the molecular weight is 240.13 .

Molecular Structure Analysis

The InChI code for 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is 1S/C12H10ClN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is a solid at room temperature . It has a molecular weight of 240.13 . It is soluble in water and alcohol.Applications De Recherche Scientifique

Pharmaceutical Research

The formyl group present in derivatives of this compound is essential as an amino-protecting group in peptide synthesis . This has extensive applications in pharmaceutical research, where peptide chains are fundamental components of new drugs and therapeutic agents.

Material Science

Scientists in material science research use this compound due to its structural properties . It can be involved in the synthesis of novel polymers or coatings that require specific molecular configurations for enhanced durability or other desired physical properties .

Chemical Synthesis

In chemical synthesis, 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is a valuable intermediate. It can be used to synthesize more complex organic compounds, including those with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Chromatography

Due to its unique chemical properties, this compound can be used as a reference standard in chromatography to help identify and quantify other substances within a sample .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives can be used as reagents or standards for the development of new analytical methods, which are essential for quality control in various industries .

Academic Research and Education

In academia, this compound is often used in educational laboratories to teach students about organic synthesis and reaction mechanisms . It also serves as a subject for research projects aimed at developing new synthetic methods or studying its reactivity .

Each of these applications leverages the unique chemical structure and properties of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride, demonstrating its versatility and importance in scientific research across various fields. <|\end|> OP: ### Comprehensive Analysis of 3-Chloro-1,1’-biphenyl-4-amine Hydrochloride Applications

3-Chloro-1,1’-biphenyl-4-amine hydrochloride: is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Environmental Sensing

This compound is used in environmental monitoring, particularly in the detection of polychlorinated biphenyls (PCBs). PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial and commercial applications, including electrical, heat transfer, and hydraulic equipment, plasticizers in paints, plastics, and rubber products, pigments, dyes, and carbonless copy paper, among others. The ability to detect and monitor PCBs is crucial for environmental health, as they are known to be toxic and persistent in the environment, potentially causing adverse health effects.

Pharmaceutical Development

In pharmaceutical research, the formyl group of this compound’s derivatives plays a critical role as an amino-protecting group in peptide synthesis. Peptide synthesis is essential for the development of new therapeutic drugs, as peptides can act as hormones, enzyme inhibitors, or have antimicrobial properties. The protection of amino groups is a key step in the synthesis of peptides, ensuring that the resulting compounds maintain their intended biological activity .

Material Science Innovation

Material scientists utilize this compound in the synthesis of novel materials. Its molecular structure can contribute to the development of new polymers or coatings with specific characteristics, such as increased strength, flexibility, or resistance to environmental factors. These materials can have applications in various industries, including automotive, aerospace, electronics, and consumer goods .

Chemical Synthesis

As an intermediate in chemical synthesis, 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is instrumental in creating more complex organic molecules. These molecules may have applications in the production of OLEDs, pharmaceuticals, and other high-value chemicals. The compound’s reactivity and stability under various conditions make it a valuable tool for synthetic chemists .

Chromatographic Analysis

In chromatography, this compound can serve as a reference standard. Chromatography is a technique used to separate and analyze components in a mixture, and having reliable standards is essential for accurate identification and quantification of substances. This application is particularly important in fields such as environmental testing, food safety, and pharmaceuticals, where precise measurements are critical .

Analytical Chemistry

Analytical chemists use derivatives of this compound as reagents or standards in the development of new analytical methods. These methods are vital for quality control and testing in various industries, ensuring that products meet safety and efficacy standards .

Sensing Technology

The compound’s derivatives are also applied in the creation of novel sensing technologies. These technologies can be used for the detection of specific chemicals or biological markers, with potential applications in medical diagnostics, environmental monitoring, and industrial process control.

Academic Research and Education

In academic settings, 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is a valuable compound for teaching and research. It is used to demonstrate organic synthesis techniques and reaction mechanisms to students. Additionally, it serves as a subject for research projects aimed at discovering new synthetic pathways or studying its chemical behavior .

Safety and Hazards

The safety information for 3-Chloro-1,1’-biphenyl-4-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride . These factors could include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored at room temperature in an inert atmosphere .

Propriétés

IUPAC Name |

2-chloro-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZNPSSZLVKUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,1'-biphenyl-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

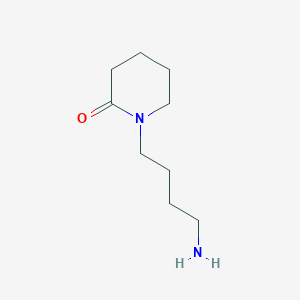

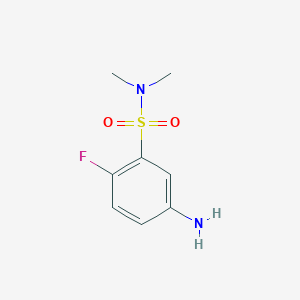

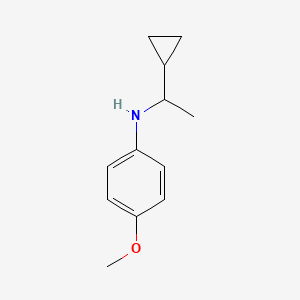

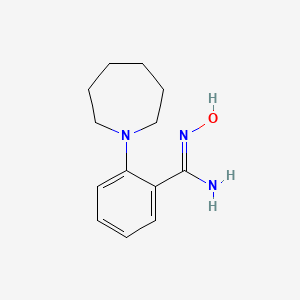

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)

![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)

![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)

![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)